![molecular formula C14H12ClNO4S B2429701 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-87-8](/img/structure/B2429701.png)

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

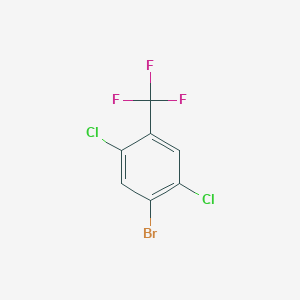

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S . It is a major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a chloro group at the 4th position and a sulfamoyl group at the 3rd position. The sulfamoyl group is further substituted with a 2-methylphenyl group .科学的研究の応用

Carbonic Anhydrase Inhibitors for Glaucoma Treatment Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been shown to act as potent inhibitors of carbonic anhydrase isozymes, particularly CA II and IV. These isozymes are involved in aqueous humor secretion within the eye. Certain derivatives demonstrated high affinity and effectiveness as topically acting anti-glaucoma agents in both normotensive and glaucomatous rabbits, with better performance than some clinically used drugs (Mincione et al., 2001).

Potential Pharmacological Activities The compound has been involved in the synthesis of novel biological agents. For example, its derivatives, such as the 4-(diethylsulfamoyl) benzoic acid, have been used to synthesize a range of compounds with potential biological activities, indicating its versatile role in drug development (Havaldar & Khatri, 2006).

Photodecomposition Studies Research on the photodecomposition of chlorobenzoic acids, including derivatives like 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid, has provided insights into environmental degradation processes. This is particularly relevant for understanding the environmental fate of such compounds, which can be significant pollutants (Crosby & Leitis, 1969).

Investigation in Anticancer Activities Derivatives of this compound have been synthesized and evaluated for their anticancer activities. For example, compounds such as S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio and potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl)alkanethio have been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell growth (Sławiński, 2004).

Synthesis of Anti-Dengue Virus Compounds The compound has been utilized in the synthesis of dual-acting hybrids that show significant anti-Dengue virus activity. These hybrids combine the structural features of known inhibitors, such as amantadine and benzsulfonamide derivatives, demonstrating its potential in antiviral drug development (Joubert, Foxen, & Malan, 2018).

作用機序

Mode of Action

The exact mode of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of the targets, which are yet to be identified.

特性

IUPAC Name |

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-9-4-2-3-5-12(9)16-21(19,20)13-8-10(14(17)18)6-7-11(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPZLZGKFXJXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2429624.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid](/img/structure/B2429625.png)

![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)

![Tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2429630.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)

![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)

![9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429635.png)

![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)